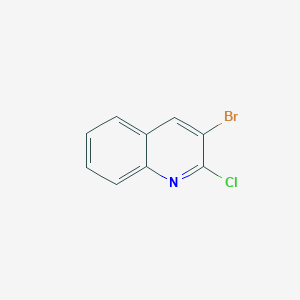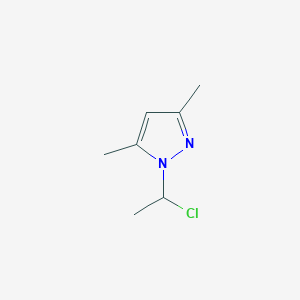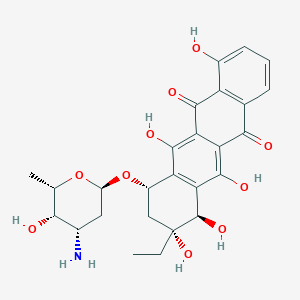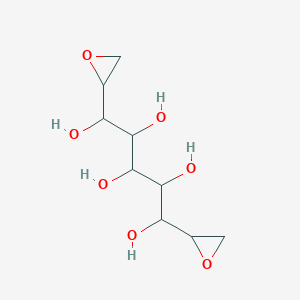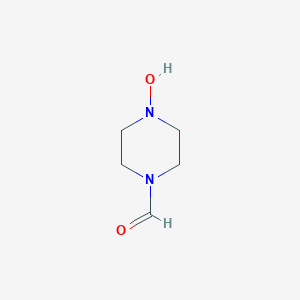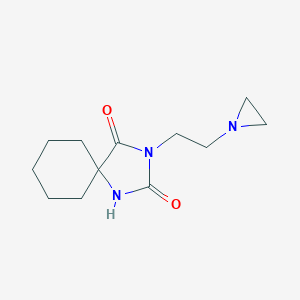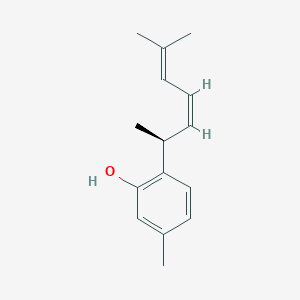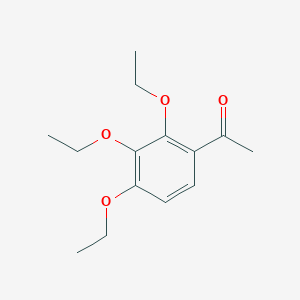![molecular formula C9H17NO2S B035368 [Methyl(1-thioxohexyl)amino]acetic acid CAS No. 107648-72-6](/img/structure/B35368.png)
[Methyl(1-thioxohexyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl(1-thioxohexyl)amino]acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as methionine sulfoximine (MSO) and is a potent inhibitor of glutamine synthetase.
Wirkmechanismus
MSO works by inhibiting the activity of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. Glutamine is an essential amino acid that plays a crucial role in various cellular processes, including protein synthesis, energy metabolism, and cell signaling. Inhibition of glutamine synthetase by MSO leads to a decrease in the levels of glutamine, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
MSO has been found to have various biochemical and physiological effects. Inhibition of glutamine synthetase by MSO leads to a decrease in the levels of glutamine, which in turn affects various cellular processes. MSO has been found to have a significant impact on the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
MSO has several advantages and limitations for lab experiments. One of the significant advantages of MSO is its potency and specificity towards glutamine synthetase. MSO has been found to be effective in inhibiting the activity of glutamine synthetase in various cell lines. However, one of the limitations of MSO is its potential toxicity towards cells. MSO has been found to be toxic towards some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MSO. One of the potential future directions is the development of MSO-based cancer therapies. MSO has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential target for cancer therapy. Another potential future direction is the study of MSO's impact on various cellular processes. MSO has been found to affect various cellular processes, including protein synthesis, energy metabolism, and cell signaling. Further research on MSO's impact on these processes can provide valuable insights into the role of glutamine in cellular processes.
Conclusion:
In conclusion, MSO is a potent inhibitor of glutamine synthetase that has gained significant attention in the field of scientific research. MSO has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology. The synthesis of MSO involves the reaction of methionine with hydroxylamine in the presence of a catalyst. MSO works by inhibiting the activity of glutamine synthetase, which leads to a decrease in the levels of glutamine and affects various cellular processes. MSO has several advantages and limitations for lab experiments, and there are several future directions for the research on MSO.
Wissenschaftliche Forschungsanwendungen
MSO has been extensively studied in various scientific research fields, including neuroscience, cancer research, and immunology. MSO has been found to be a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine. Inhibition of glutamine synthetase by MSO has been shown to have a significant impact on the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Eigenschaften
CAS-Nummer |
107648-72-6 |
|---|---|
Produktname |
[Methyl(1-thioxohexyl)amino]acetic acid |
Molekularformel |
C9H17NO2S |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
2-[hexanethioyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C9H17NO2S/c1-3-4-5-6-8(13)10(2)7-9(11)12/h3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
UOWKAZHIBXWTQM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=S)N(C)CC(=O)O |
Kanonische SMILES |
CCCCCC(=S)N(C)CC(=O)O |
Synonyme |
Glycine, N-methyl-N-(1-thioxohexyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





